2-[(Carboxymethyl)amino]butanoic acid
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Overview
Description
2-[(Carboxymethyl)amino]butanoic acid is an organic compound with the molecular formula C6H11NO4. It is a derivative of butanoic acid, where the amino group is substituted with a carboxymethyl group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Carboxymethyl)amino]butanoic acid typically involves the reaction of butanoic acid derivatives with amino acids under controlled conditions. One common method is the reaction of butanoic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-[(Carboxymethyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The carboxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[(Carboxymethyl)amino]butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-[(Carboxymethyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The carboxymethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity and metabolic processes .
Comparison with Similar Compounds
2-Aminobutanoic acid: Lacks the carboxymethyl group, resulting in different reactivity and applications.
3-[(Carboxymethyl)amino]propanoic acid: Similar structure but with a different carbon chain length, affecting its chemical properties and uses.
Uniqueness: 2-[(Carboxymethyl)amino]butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
2-[(Carboxymethyl)amino]butanoic acid, also known as carboxymethylbutyric acid, is an amino acid derivative with potential biological activities. Its structure consists of a butanoic acid backbone with a carboxymethyl group and an amino group, which may influence its interactions with biological systems.
- Molecular Formula : C5H9NO4
- Molecular Weight : 147.13 g/mol
- CAS Number : 144675-50-3
Antiproliferative Effects
Research indicates that this compound exhibits antiproliferative activity against various human tumor cell lines. A study highlighted its selective toxicity towards tumor cells compared to healthy cells, suggesting potential applications in cancer therapy .
The compound's biological activity may be attributed to its ability to interact with proteins involved in cellular processes. For instance, it has been shown to bind selectively to human serum albumin (HSA), which is crucial for drug delivery and metabolism. The binding affinity was measured using fluorescence spectroscopy, revealing a moderate binding constant (Kb = 2.8×104M−1) at physiological conditions .
Study on Human Serum Albumin Binding
A significant study investigated the interaction of this compound with HSA. The findings demonstrated that the compound binds to Sudlow site I of HSA, which is associated with drug transport. This binding could enhance the bioavailability of the compound in therapeutic applications .
Antitumor Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including those derived from breast and colon cancers. The selectivity towards cancer cells over normal cells was particularly noted, indicating its potential as a targeted therapeutic agent .
Data Tables
Biological Activity | Effect | Cell Lines Tested |
---|---|---|
Antiproliferative | Inhibition of cell growth | Human breast cancer (MCF-7) |
Human colon cancer (HT-29) | ||
HSA Binding | Moderate affinity | Competitive binding assays |
Properties
CAS No. |
144675-50-3 |
---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-(carboxymethylamino)butanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-2-4(6(10)11)7-3-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
PZPNLEVBOHAOJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)NCC(=O)O |
Origin of Product |
United States |
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